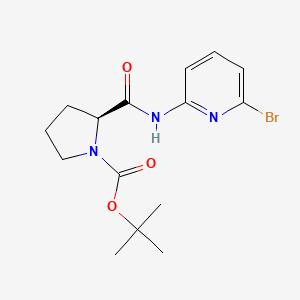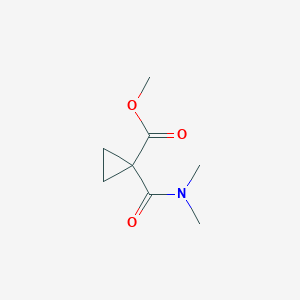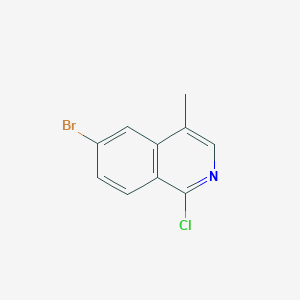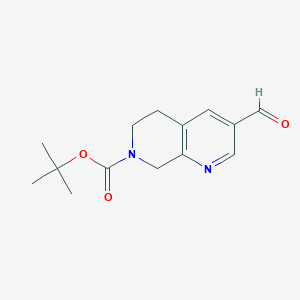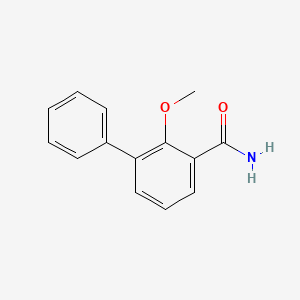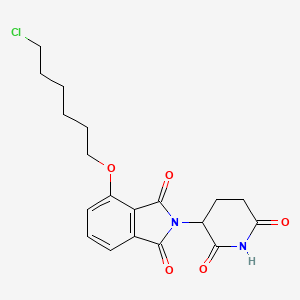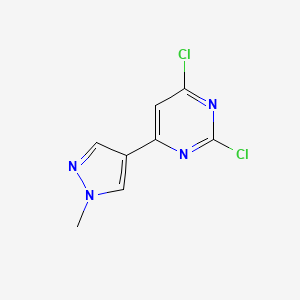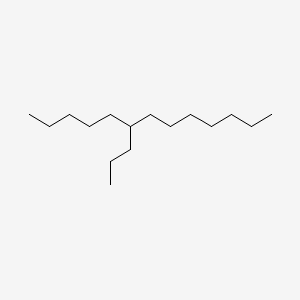
6-Propyltridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a member of the alkane family, characterized by a long carbon chain with a propyl group attached to the sixth carbon atom. This compound is also known by its IUPAC name, Tridecane, 6-propyl- .
Preparation Methods
The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Scientific Research Applications
6-Propyltridecane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
6-Propyltridecane can be compared to other alkanes with similar structures, such as:
Tridecane: Lacks the propyl group, making it less branched and potentially less reactive in certain chemical reactions.
Hexadecane: Has a longer carbon chain, which may affect its physical properties like boiling point and viscosity.
2-Methyltridecane: Another branched alkane, but with the methyl group attached to the second carbon, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of structural variations in determining chemical behavior and utility .
Properties
CAS No. |
55045-10-8 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
6-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
HMKBVDFFYNUAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
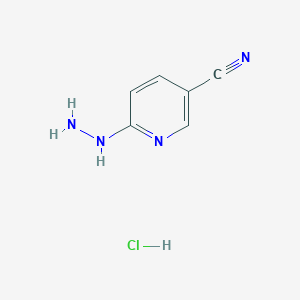


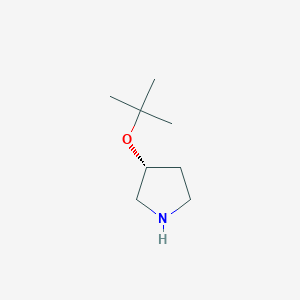

![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
